Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]-
Description
Chemical Structure and Key Features The compound Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- (CAS: 19157-66-5) is an acetamide derivative featuring a phenyl ring substituted at the 3-position by an ethoxy chain terminated with a 3-nitrophenoxy group. The nitro group at the meta position of the phenoxy moiety introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. Its molecular formula is C₁₆H₁₅N₂O₅, with a molecular weight of 315.30 g/mol (estimated) .
Potential applications include pharmaceutical intermediates or bioactive molecules, given structural similarities to serotonin receptor agonists () and PET tracers ().
Properties
CAS No. |
19157-66-5 |
|---|---|
Molecular Formula |
C16H16N2O5 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O5/c1-12(19)17-13-4-2-6-15(10-13)22-8-9-23-16-7-3-5-14(11-16)18(20)21/h2-7,10-11H,8-9H2,1H3,(H,17,19) |
InChI Key |
NEZMMMCZSVRWFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- typically involves a multi-step process. One common method includes the reaction of 3-nitrophenol with ethylene oxide to form 2-(3-nitrophenoxy)ethanol. This intermediate is then reacted with 3-aminophenol to produce 3-[2-(3-nitrophenoxy)ethoxy]aniline. Finally, the aniline derivative undergoes acetylation with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the ethoxyphenyl group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Chain Length
Nitro Group Position
- 4-Nitrophenoxy Analog (CAS: 19157-65-4): Substitution at the para position may alter dipole moments and solubility. For example, N-(3-Nitrophenyl)acetamide (CAS: 122-28-1) has a logP of 1.47, indicating moderate lipophilicity . Extending the chain with an ethoxy group (as in the target compound) likely increases logP, favoring membrane permeability.
Chain Length Variations
- Ethoxy vs. Propoxy Chains: The target compound’s ethoxy linker (CAS: 19157-66-5) balances flexibility and rigidity.
Heterocyclic vs. Aromatic Substituents
- Benzothiazole and Benzoxazole Derivatives (): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide replace the phenoxy group with heterocycles, enhancing π-π stacking and metabolic stability. The target compound’s nitroaromatic system may confer stronger hydrogen-bonding interactions compared to sulfur-containing heterocycles.
Fluorinated and Chlorinated Analogs
- Fluorinated Acetamides (): N-(3-(2-(((1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl)methyl)amino)ethoxy)phenyl)acetamide (Compound 47, ) shows fluorination improves bioavailability and CNS penetration. The target compound’s nitro group offers distinct electronic effects compared to fluorine’s electronegativity.
-
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) highlights agricultural uses, whereas the nitro-substituted target compound may lean toward pharmaceuticals due to nitro’s redox activity.
Key Data Table
*Estimated based on structural analogs.
Solubility and Stability
- The nitro group in the target compound may reduce aqueous solubility compared to hydroxyl or amino analogs ().
- Ethoxy chains enhance lipid solubility, as seen in N-(3-{2-[2-(4-Acetamidophenoxy)ethoxy]ethoxy}phenyl)acetamide (), which has a molecular weight of 372.42 g/mol and likely higher logP .
Biological Activity
Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- is a compound of significant interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an acetamide functional group attached to a phenyl ring that is further substituted with a nitrophenoxyethoxy moiety. This unique structure contributes to its diverse biological activities.
Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- interacts with specific molecular targets, primarily enzymes and receptors. The nitrophenoxyethoxy group enhances its ability to bind to these targets, leading to modulation of their activity. This interaction can result in various biological effects, such as:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Alteration of Cellular Signaling : It can affect signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- exhibit antimicrobial properties. For instance, studies have shown that nitrophenyl derivatives can inhibit bacterial growth by interfering with cell wall synthesis or protein production.
Antiproliferative Effects
Studies have demonstrated that the compound possesses antiproliferative activity against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Anti-inflammatory Properties
Acetamide derivatives have been explored for their potential anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of similar acetamide compounds against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations.
- Cancer Treatment Potential : In vitro studies on human cancer cell lines revealed that Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- significantly reduced cell viability and induced apoptosis through the intrinsic pathway .
- Inflammation Models : Research involving animal models of inflammation showed that treatment with acetamide derivatives led to decreased levels of inflammatory markers, suggesting potential therapeutic applications in conditions like arthritis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Acetamide, N-(4-nitrophenyl)- | Lacks ethoxy group | Moderate antimicrobial activity |
| Acetanilide | Simpler structure without nitro substitution | Lower anti-inflammatory effects |
| Acetamide, N-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- | Contains both nitrophenoxy and ethoxy groups | Enhanced antimicrobial and antiproliferative effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
